N-(2-butyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2-BUTYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BUTYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available quinazolinone and quinoline derivatives. The key steps may include:
Condensation Reactions: Combining quinazolinone and quinoline derivatives under acidic or basic conditions.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired oxidation state.
Hydrolysis and Esterification: Hydrolyzing ester groups to carboxylic acids and vice versa.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysis: Using catalysts to speed up the reaction.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-BUTYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form quinazolinone and quinoline derivatives with higher oxidation states.
Reduction: Using reducing agents to convert ketones to alcohols.
Substitution: Replacing functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-BUTYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Quinoline Derivatives: Compounds with similar quinoline structures.
Uniqueness
N-(2-BUTYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of quinazolinone and quinoline moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-(2-butyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20N4O4/c1-2-3-12-17-23-16-11-7-5-9-14(16)22(30)26(17)25-21(29)18-19(27)13-8-4-6-10-15(13)24-20(18)28/h4-11H,2-3,12H2,1H3,(H,25,29)(H2,24,27,28) |
InChI Key |
IVLIWQYRSDWUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4NC3=O)O |
Origin of Product |
United States |
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